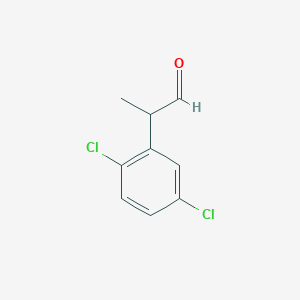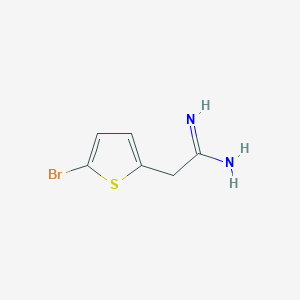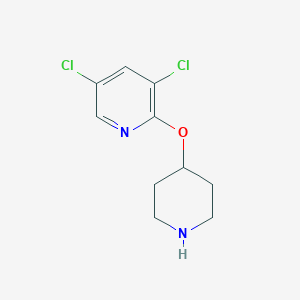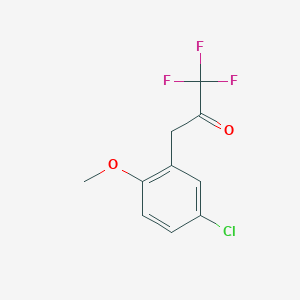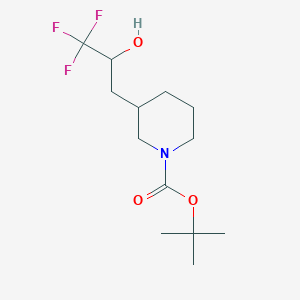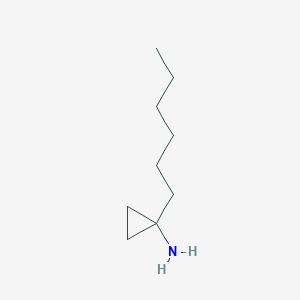
2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula C12H17Br It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene typically involves the bromination of 1,3,5-trimethylbenzene (mesitylene) with a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in a solvent like carbon tetrachloride. The bromination occurs at the benzylic position, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization may be employed to ensure high-quality output .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be readily substituted by nucleophiles through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Elimination Reactions: Under appropriate conditions, the compound can undergo elimination reactions to form alkenes.
Major Products Formed:
Alcohols: When reacted with sodium hydroxide, the major product is the corresponding alcohol.
Amines: Reaction with amines results in the formation of substituted amines.
Alkenes: Elimination reactions yield alkenes as the major products.
Applications De Recherche Scientifique
2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene in chemical reactions primarily involves the reactivity of the bromine atom. The bromine atom is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form a double bond .
Comparaison Avec Des Composés Similaires
2-Bromo-1-phenylpropane: Similar in structure but lacks the additional methyl groups on the benzene ring.
1-Bromo-2-propylbenzene: Similar but with different substitution patterns on the benzene ring.
Uniqueness: 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and physical properties. The additional methyl groups can provide steric hindrance and electronic effects that differentiate it from other brominated benzene derivatives .
Propriétés
Formule moléculaire |
C12H17Br |
|---|---|
Poids moléculaire |
241.17 g/mol |
Nom IUPAC |
2-(1-bromopropan-2-yl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C12H17Br/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7H2,1-4H3 |
Clé InChI |
RNAJMBKMWVRUGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(C)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


